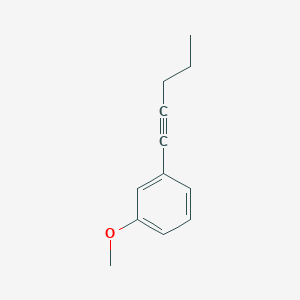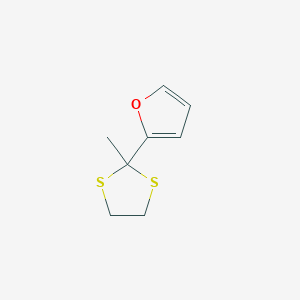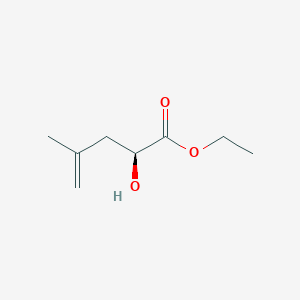
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound has a unique structure that includes a hydroxy group and a double bond, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxy-4-methylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2S)-2-oxo-4-methylpent-4-enoate.
Reduction: Formation of ethyl (2S)-2-hydroxy-4-methylpentanoate.
Substitution: Formation of amides or secondary esters.
Applications De Recherche Scientifique
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes, altering their activity. The double bond can participate in addition reactions, leading to the formation of new compounds that may have biological activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate can be compared with other similar compounds such as:
Ethyl (2S)-2-hydroxy-4-methylpentanoate: Lacks the double bond, making it less reactive in certain chemical reactions.
Mthis compound: Has a different ester group, which can affect its physical properties and reactivity.
Ethyl (2S)-2-oxo-4-methylpent-4-enoate: Contains a carbonyl group instead of a hydroxy group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its ability to participate in a wide range of chemical reactions due to the presence of both a hydroxy group and a double bond.
Propriétés
Numéro CAS |
208242-78-8 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl (2S)-2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h7,9H,2,4-5H2,1,3H3/t7-/m0/s1 |
Clé InChI |
CTWBUSFMNWOSGO-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(=C)C)O |
SMILES canonique |
CCOC(=O)C(CC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


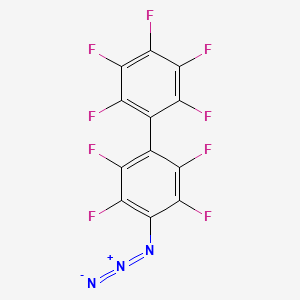
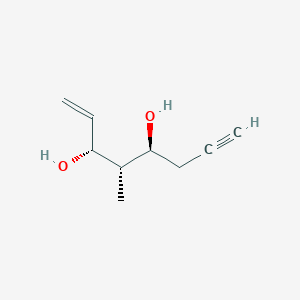
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
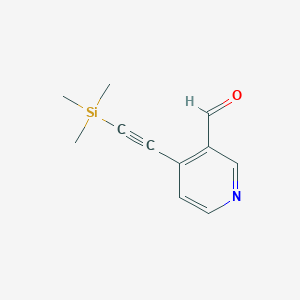
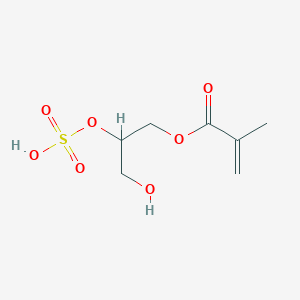
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
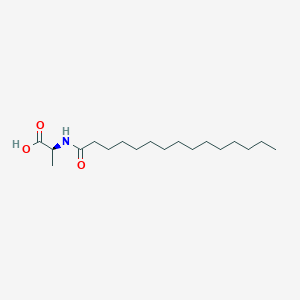
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
